

Flunisolide: A Comprehensive Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nasalide

Cat. No.: B1199180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide is a synthetic corticosteroid belonging to the glucocorticoid class of drugs, valued for its potent anti-inflammatory properties.[1] It is primarily utilized in the management of asthma and allergic rhinitis.[1] This technical guide provides an in-depth exploration of the molecular structure, physicochemical characteristics, and biological activities of Flunisolide, with a focus on the experimental methodologies and data relevant to researchers and drug development professionals.

Molecular Structure and Identification

Flunisolide is a fluorinated steroid derivative with a complex polycyclic structure. Its chemical name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icosa-14,17-dien-16-one.[1]

Identifier	Value
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0 ^{2,9} .0 ^{4,8} .0 ^{13,18}]icosa-14,17-dien-16-one[1]
CAS Number	3385-03-3
Molecular Formula	C ₂₄ H ₃₁ FO ₆ [1]
Molecular Weight	434.5 g/mol [1]
SMILES	<chem>C[C@]12C--INVALID-LINK--(C)C(C(=O)CO)C--INVALID-LINK--C=C[C@]35C)F">C@@HO</chem>
InChI Key	XSFJVAJPIHIPKU-XWCQMRHXSA-N

Physicochemical Properties

The physicochemical properties of Flunisolide are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value
Melting Point	Approximately 245 °C (with decomposition)
Solubility	Practically insoluble in water; soluble in acetone; sparingly soluble in chloroform; slightly soluble in methanol.
logP (Octanol-Water)	2.5[1]
pKa	Data not readily available; however, as a neutral molecule, it is not expected to have a physiologically relevant pKa.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of Flunisolid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Flunisolid in chloroform-d₃ exhibits characteristic signals for its steroidal backbone and substituents. Key signals include those for the vinyl protons of the diene system, the proton at the fluorine-bearing carbon, and the methyl groups. For instance, the H-6 proton signal is split due to coupling with the adjacent fluorine atom.^[2]

A detailed, assigned ¹H NMR spectrum with coupling constants is not publicly available in the searched literature. A generic protocol for obtaining such data is provided in the experimental section.

¹³C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton of Flunisolid.

Specific ¹³C NMR spectral data with assignments for Flunisolid is not readily available in the searched literature. A general approach to ¹³C NMR analysis is included in the experimental protocols.

Infrared (IR) Spectroscopy

The FT-IR spectrum of Flunisolid, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.^[1]

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching (hydroxyl groups)
~1720	C=O stretching (ketone)
~1660	C=O stretching (conjugated ketone)
~1620, ~1600	C=C stretching (diene)
~1050	C-O stretching (acetal)

Note: These are approximate assignments based on typical steroid IR spectra. A detailed spectrum with precise peak assignments for Flunisolide is not available in the searched literature.

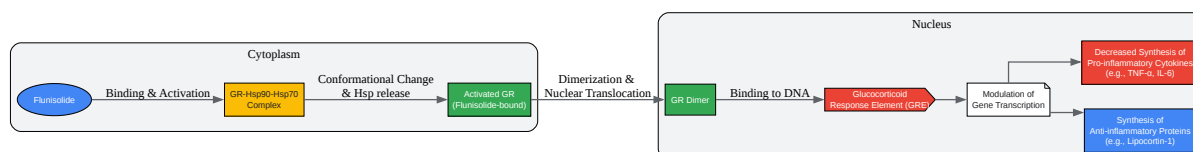
Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Flunisolide.

A detailed experimental fragmentation pattern for Flunisolide is not publicly available. The expected fragmentation would involve losses of water, carbon monoxide, and cleavage of the side chain.

Mechanism of Action: Glucocorticoid Receptor Signaling

Flunisolide exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.^[1]



[Click to download full resolution via product page](#)

Caption: Glucocorticoid receptor signaling pathway of Flunisolide.

Experimental Protocols

Synthesis of Flunisolide

A plausible synthesis of Flunisolide involves several steps starting from a suitable steroid precursor. The following is a generalized workflow based on known steroid chemistry.[3]



[Click to download full resolution via product page](#)

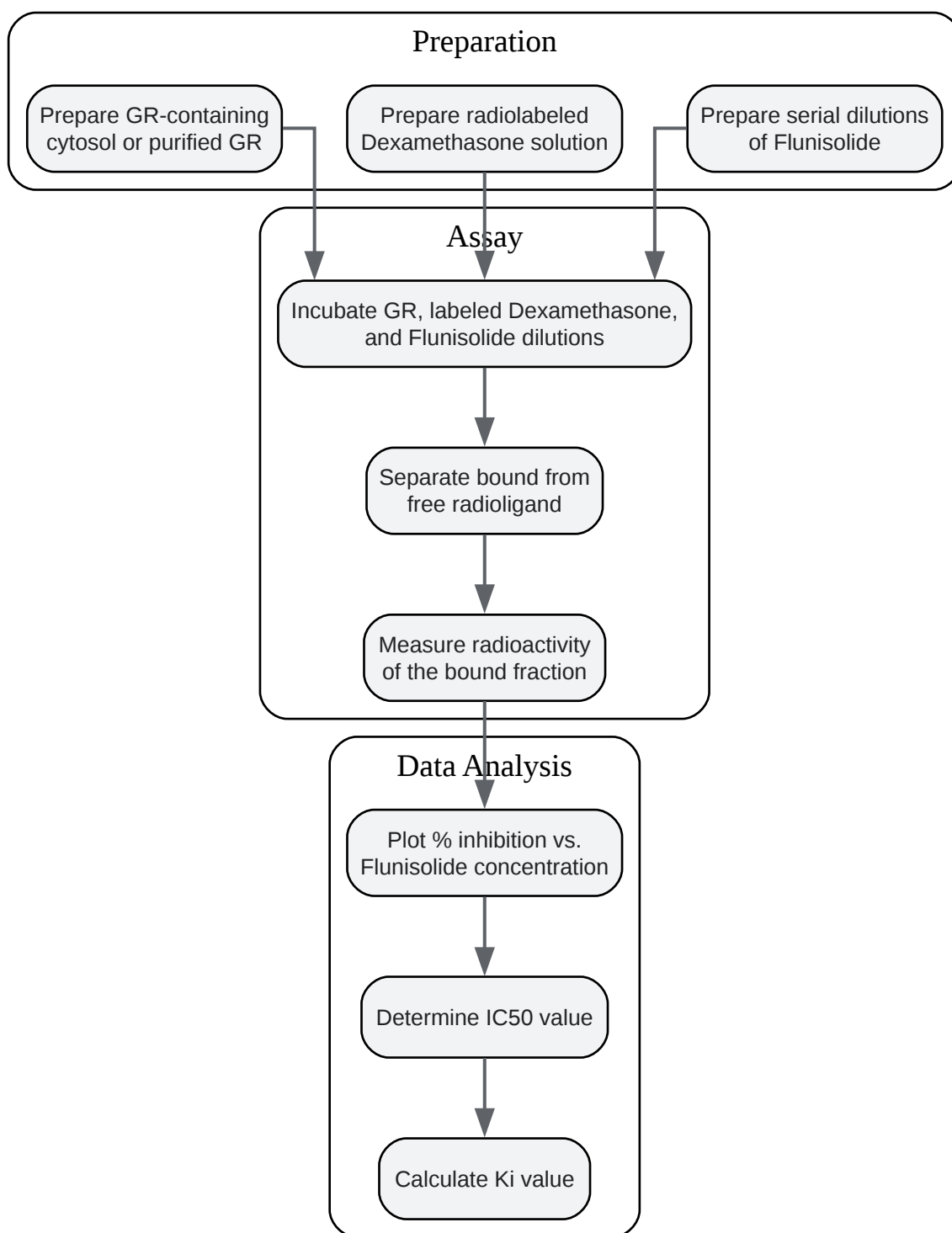
Caption: Generalized synthetic workflow for Flunisolide.

Detailed Methodology (Illustrative):

- **Dehydrogenation:** The starting steroid is treated with a dehydrogenating agent, such as selenium dioxide, to introduce the 1,4-diene system in the A-ring.
- **Hydroxylation:** The intermediate is subjected to microbial or chemical hydroxylation to introduce the 16 α -hydroxyl group.
- **Acetonide Formation:** The resulting 16 α ,17 α -diol is reacted with acetone in the presence of an acid catalyst to form the cyclic 16,17-acetal (acetonide).
- **Fluorination:** The 6 α -fluoro group is introduced via an electrophilic fluorinating agent.
- **Side Chain Elaboration:** The C17 side chain is elaborated to introduce the 21-hydroxyl group, often via a multi-step process involving the formation of a cyanohydrin followed by reduction and hydrolysis.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to determine the binding affinity of Flunisolide to the glucocorticoid receptor.[4]



[Click to download full resolution via product page](#)

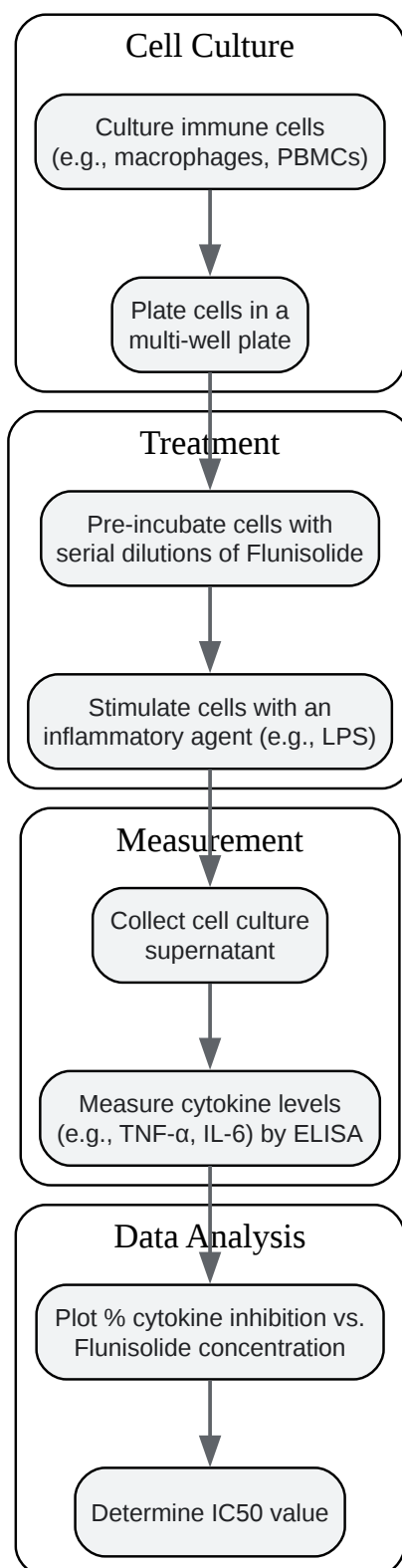
Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Detailed Methodology:

- **Receptor Preparation:** Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable tissue source (e.g., rat liver) or use a commercially available purified receptor.
- **Ligand Preparation:** Prepare a stock solution of a radiolabeled glucocorticoid, such as [^3H]-Dexamethasone, of known specific activity.
- **Competitor Preparation:** Prepare a series of dilutions of Flunisolide in a suitable buffer.
- **Incubation:** In a multi-well plate, incubate a fixed amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of Flunisolide. Include control wells with no competitor (total binding) and with a large excess of unlabeled Dexamethasone (non-specific binding).
- **Separation:** After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
- **Measurement:** Quantify the radioactivity of the bound fraction using liquid scintillation counting.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the Flunisolide concentration. Determine the IC_{50} value (the concentration of Flunisolide that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Anti-Inflammatory Activity Assay (Inhibition of Cytokine Release)

This protocol outlines a general method for assessing the anti-inflammatory activity of Flunisolide by measuring the inhibition of pro-inflammatory cytokine release from stimulated immune cells.^{[5][6][7][8]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flunisolid | C₂₄H₃₁FO₆ | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantification of Serum IL-6 and TNF- α by ELISA Assays [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mpbio.com [mpbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Flunisolid: A Comprehensive Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199180#molecular-structure-and-properties-of-flunisolid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com